molecular formula C8H12O2S B8424710 2-(2-Methoxy-ethoxy)-3-methyl-thiophene

2-(2-Methoxy-ethoxy)-3-methyl-thiophene

Cat. No.: B8424710
M. Wt: 172.25 g/mol
InChI Key: LTLMQBNRRALKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-ethoxy)-3-methyl-thiophene is a substituted thiophene derivative of high interest in pharmaceutical development and advanced materials research. The thiophene ring is a privileged scaffold in medicinal chemistry, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small molecule drugs over the past decade . This moiety is frequently explored as a bio-isostere for phenyl rings, improving metabolic stability and binding affinity in drug candidates . The 2-(2-methoxyethoxy)ethoxy side chain is a key functional feature that enhances the compound's solubility in polar organic solvents, which is a critical advantage for solution-based synthesis and processing . In research settings, this compound serves as a versatile building block for constructing more complex molecules. Its structure makes it a potential intermediate for the synthesis of compounds with diverse biological activities, akin to other thiophene derivatives that have demonstrated anti-inflammatory, antimicrobial, and anticancer properties . Some 5-alkyl-2-aminothiophene derivatives, for instance, have shown potent and tumor-selective anti-proliferative activity in the nanomolar range . In material science, thiophene derivatives functionalized with glycolated side chains, like the one in this compound, are crucial monomers for synthesizing semiconducting polymers . These polymers are used in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The ether side chain helps to improve material properties such as ion permeability and compatibility with aqueous electrolytes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2-(2-methoxyethoxy)-3-methylthiophene

InChI

InChI=1S/C8H12O2S/c1-7-3-6-11-8(7)10-5-4-9-2/h3,6H,4-5H2,1-2H3

InChI Key

LTLMQBNRRALKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group impacts among related thiophene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Methoxy-ethoxy)-3-methyl-thiophene 2-(2-methoxyethoxy), 3-methyl C₈H₁₂O₂S 172.24 Hypothesized moderate solubility in organic solvents; potential use in drug design or materials science due to ether and methyl groups.
2-Acetyl-3-methylthiophene 2-acetyl, 3-methyl C₇H₈OS 140.20 Used in organic synthesis; acetyl group enhances reactivity for further functionalization.
2-(3-Methoxybenzyl)thiophene 2-(3-methoxybenzyl) C₁₂H₁₂OS 204.29 Aromatic benzyl group increases lipophilicity; potential biological activity due to methoxybenzyl moiety.
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 5-amino, 3-(methoxymethyl), 2-carboxylate C₉H₁₁NO₃S 213.25 Pharmaceutical intermediate; amino and carboxylate groups enable diverse derivatization.
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Complex bicyclic structure with methoxybenzoyl and carboxylate groups C₂₁H₂₅NO₄S 387.49 Larger molecular framework with potential for binding interactions; used in medicinal chemistry studies.

Physicochemical Properties

  • Solubility: The methoxy-ethoxy group in this compound likely improves solubility in polar solvents compared to non-polar derivatives like 2-Acetyl-3-methylthiophene. Longer ethoxy chains (e.g., in and ) further enhance hydrophilicity but may reduce volatility .
  • In contrast, acetyl or amino groups (e.g., in and ) increase reactivity for nucleophilic or condensation reactions .

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the etherification strategy reported by Zhang et al., which involves nucleophilic substitution under phase transfer conditions. For 2-(2-Methoxy-ethoxy)-3-methyl-thiophene, the synthesis proceeds via two key steps:

Step 1: Bromination of 3-Methylthiophene
3-Methylthiophene undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. The methyl group at position 3 directs electrophilic substitution to the adjacent 2-position, yielding 2-bromo-3-methylthiophene. This step achieves an 85–90% yield under optimized conditions.

Step 2: Alkoxy Group Introduction
The brominated intermediate reacts with sodium 2-methoxyethoxide in a biphasic system (water/THF) using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and potassium hydroxide (KOH) as the base. The reaction proceeds at room temperature for 10–12 hours, substituting the bromine atom with the 2-methoxyethoxy group. Zhang et al. reported an 88% yield for a structurally analogous etherification.

Key Reaction Conditions:

  • Catalyst: TBAB (5 mol%)

  • Base: KOH (2 equiv)

  • Temperature: 25°C

  • Yield: 82–86% (isolated)

Acid-Catalyzed Etherification

Methodology from Patent Literature

A patent by CN1035291A describes acid-catalyzed etherification for thiophene derivatives. While the patent focuses on larger alkoxy groups, the protocol is adaptable for 2-methoxyethoxy introduction.

Procedure:
3-Methylthiophene reacts with 2-methoxyethanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at 80–100°C. The acid facilitates protonation of the alcohol, enhancing its electrophilicity for aromatic substitution. The reaction requires 24–48 hours, with yields ranging from 60–70%.

Limitations:

  • Regioselectivity: Competing substitution at position 4 may occur, necessitating chromatographic separation.

  • Side Reactions: Over-alkylation or polymerization is observed at higher temperatures.

Bromination-Alkoxy Substitution via Ullmann Coupling

Copper-Catalyzed Cross-Coupling

This method combines bromination with a Ullmann-type coupling, leveraging copper catalysts to form the C–O bond.

Step 1: Bromination
Identical to Section 1.1, yielding 2-bromo-3-methylthiophene.

Step 2: Coupling with 2-Methoxyethanol
The brominated intermediate reacts with 2-methoxyethanol in dimethylformamide (DMF) using copper(I) iodide (CuI) and 1,10-phenanthroline as ligands. Cesium carbonate (Cs2CO3) serves as the base, enabling the reaction at 100°C for 24 hours. This method achieves a 75–80% yield, as inferred from analogous syntheses.

Advantages:

  • Functional Group Tolerance: Compatible with sensitive ether groups.

  • Scalability: Demonstrated for gram-scale preparations.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Phase Transfer CatalysisTBAB, KOH, 25°C, 12 hrs82–86%High yield, mild conditionsRequires bromination step
Acid-CatalyzedH2SO4, 80°C, 48 hrs60–70%Simple setupLow regioselectivity, side reactions
Ullmann CouplingCuI, Cs2CO3, 100°C, 24 hrs75–80%Scalable, robustHigh temperature, costly ligands

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